

Application Notes and Protocols for Sphinganine-1-Phosphate (d17:0) Measurement

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Compound of Interest

Compound Name: Sphinganine-1-phosphate (d17:0)

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1-phosphate (d17:0) for accurate quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Sphinganine-1-phosphate (d17:0)** is a key internal standard for the measurement of endogenous sphingolipids like sphingosine-1-phosphate (S1P).

Introduction to Sphinganine-1-Phosphate and its Measurement

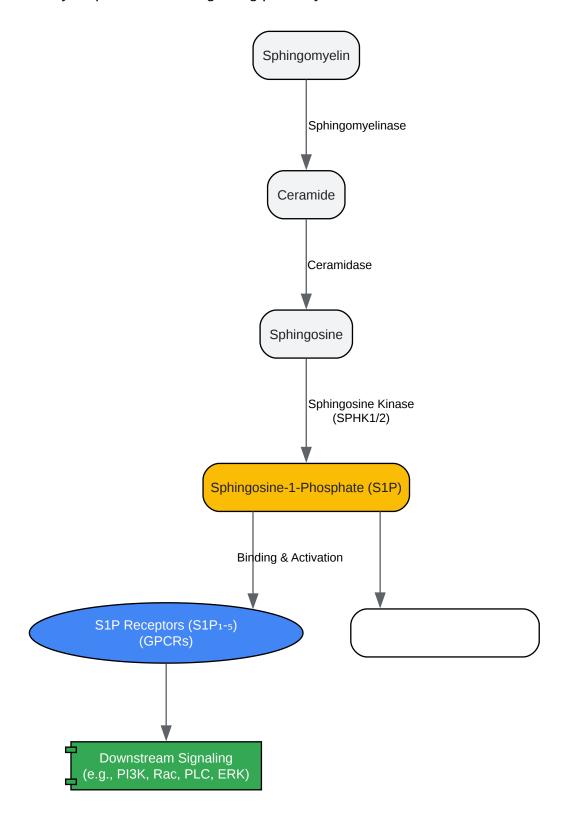
Sphingolipids are a class of lipids that play crucial roles in cell signaling and as structural components of cell membranes.[1] Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite involved in a wide array of biological processes, including cell growth, survival, and motility.[1][2][3] The cellular levels of S1P are tightly regulated by its synthesis from sphingosine via sphingosine kinases and its degradation.[1][4] S1P exerts many of its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[2][3][4]

Accurate measurement of S1P and related molecules is critical for understanding their roles in health and disease. Due to its structural similarity, **Sphinganine-1-phosphate (d17:0)**, a synthetic analog, is an ideal internal standard for the quantification of endogenous S1P (d18:1) in various biological matrices such as plasma, serum, tissues, and cells.[5] LC-MS/MS has become the method of choice for this analysis due to its high sensitivity and specificity.[6][7]



Signaling Pathway of Sphingosine-1-Phosphate

The synthesis and signaling of S1P are tightly controlled processes. The diagram below illustrates the key steps in the S1P signaling pathway.





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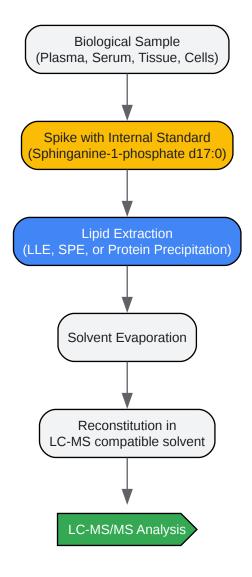
Caption: Sphingosine-1-Phosphate (S1P) synthesis and signaling pathway.

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reproducible quantification of **Sphinganine-1-phosphate (d17:0)** and endogenous S1P. The goal is to efficiently extract the analytes from the biological matrix while minimizing interferences. Below are detailed protocols for common extraction methods.

Experimental Workflow Overview

The general workflow for sample preparation and analysis is depicted below.





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Caption: General experimental workflow for S1P analysis.

Protocol 1: Protein Precipitation with Methanol

This is a simple and rapid method suitable for high-throughput analysis of plasma and serum samples.[8]

Materials:

- Biological sample (e.g., 10 μL of plasma or serum)
- Tris-buffered saline (TBS), pH 7.5
- Methanol (HPLC grade)
- Sphinganine-1-phosphate (d17:0) internal standard (IS) solution in methanol (e.g., 20 nM)
- · Microcentrifuge tubes
- Vortex mixer
- Microcentrifuge

Procedure:

- Dilute 10 μL of the plasma or serum sample with 55 μL of TBS in a microcentrifuge tube.
- Add 200 μL of the methanol solution containing the Sphinganine-1-phosphate (d17:0) internal standard.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge the sample at 17,000 x g for 2 minutes to pellet the precipitated proteins.
- Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.



Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction methods, such as the Bligh and Dyer or Folch methods, are classic techniques for lipid extraction.[9][10] An alternative LLE using butanol is also effective.[11][12]

A. Bligh and Dyer Method (Modified)

Materials:

- Biological sample (e.g., cell homogenate)
- Sphinganine-1-phosphate (d17:0) internal standard
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Deionized water
- Vortex mixer
- Centrifuge

Procedure:

- To your sample, add the **Sphinganine-1-phosphate (d17:0)** internal standard.
- Add a solution of methanol:chloroform (2:1, v/v).
- Vortex thoroughly.
- Add 1/3 volume of chloroform and vortex again.
- Add 1/3 volume of deionized water to induce phase separation and vortex.
- Centrifuge to separate the aqueous and organic phases.
- The lower organic phase contains the lipids of interest. Carefully collect this phase for further processing (evaporation and reconstitution).



B. Butanol Extraction

Materials:

- Biological sample (e.g., 500 μL of cell homogenate)
- Sphinganine-1-phosphate (d17:0) internal standard
- Citrate/phosphate buffer (pH 4)
- 1-Butanol
- Water-saturated 1-butanol
- Vortex mixer
- Centrifuge

Procedure:

- Spike the sample with the **Sphinganine-1-phosphate (d17:0)** internal standard.
- Mix 500 μ L of the cell homogenate with 60 μ L of the citrate/phosphate buffer.
- Perform the extraction by adding 1 mL of 1-butanol and 500 μL of water-saturated 1-butanol.
- Vortex thoroughly and centrifuge to separate the phases.
- Recover the butanol (upper) phase and evaporate to dryness under reduced pressure.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is used to purify and concentrate sphingolipids from complex mixtures, providing a cleaner sample for analysis.[9]

Materials:

· Lipid extract from LLE



- SPE cartridge (e.g., aminopropyl)
- Appropriate solvents for washing and elution (will vary based on the specific SPE cartridge and manufacturer's instructions)
- Collection tubes

Procedure:

- Condition the SPE cartridge according to the manufacturer's protocol.
- Load the lipid extract onto the cartridge.
- Wash the cartridge with a non-polar solvent to remove neutral lipids and other impurities.
- Elute the sphingolipids, including **Sphinganine-1-phosphate (d17:0)**, with an appropriate polar solvent.
- Evaporate the eluate and reconstitute the sample for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of S1P using methods similar to those described above. **Sphinganine-1-phosphate (d17:0)** is commonly used as an internal standard in these assays.



Parameter	Method	Matrix	Value	Reference
Recovery	LC-MS/MS	Serum	80% - 98%	[13]
Butanol Extraction	Fibroblast Homogenate	60% - 70%	[11]	
Limit of Detection (LOD)	LC-MS/MS	Plasma	< 6 nmol/L	[12]
Lower Limit of Quantification (LLOQ)	LC-MS/MS	Serum	25 ng/mL	[13]
Linear Range	LC-MS/MS	Serum	25 - 600 ng/mL	[13]
LC-MS/MS	Plasma	0.011 - 0.9 μΜ	[8]	
Precision (CV)	LC-MS/MS	Plasma	< 12%	[12]

Concluding Remarks

The selection of a sample preparation method for **Sphinganine-1-phosphate (d17:0)** and endogenous S1P analysis will depend on the sample matrix, required throughput, and the desired level of sample purity. For high-throughput screening of plasma or serum, a simple protein precipitation is often sufficient. For more complex matrices or when higher purity is required, liquid-liquid extraction followed by solid-phase extraction is recommended. The use of a stable isotope-labeled internal standard like **Sphinganine-1-phosphate (d17:0)** is crucial for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.

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